molecular formula C10H16N4O B13075014 1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide

1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide

Cat. No.: B13075014
M. Wt: 208.26 g/mol
InChI Key: OISWQFKNGCHJAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide is a compound that features a cyclohexane ring substituted with an amino group, a pyrazole ring, and a carboxamide group

Preparation Methods

The synthesis of 1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or chlorosulfonic acid. Major products formed from these reactions include nitroso derivatives, primary amines, and halogenated pyrazoles.

Mechanism of Action

The mechanism of action of 1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as kinases and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity . The amino and carboxamide groups enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the other compounds.

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

1-amino-3-pyrazol-1-ylcyclohexane-1-carboxamide

InChI

InChI=1S/C10H16N4O/c11-9(15)10(12)4-1-3-8(7-10)14-6-2-5-13-14/h2,5-6,8H,1,3-4,7,12H2,(H2,11,15)

InChI Key

OISWQFKNGCHJAK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)(C(=O)N)N)N2C=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.